molecular formula C37H26 B12580365 9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 328388-12-1

9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene

Cat. No.: B12580365
CAS No.: 328388-12-1
M. Wt: 470.6 g/mol
InChI Key: OOYMVNJYYVQNNK-UHFFFAOYSA-N
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Description

9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with two biphenyl groups at the 9-position. The presence of biphenyl groups enhances the compound’s stability and electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene and biphenyl derivatives.

    Grignard Reaction: A Grignard reagent is prepared from a biphenyl halide and magnesium in anhydrous ether. This reagent is then reacted with fluorene to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C during the addition of the Grignard reagent, followed by refluxing the mixture for several hours.

Industrial Production Methods

In industrial settings, the production of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve:

    Scale-Up of Grignard Reaction: The Grignard reaction is scaled up using larger reactors and automated systems to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.

Chemical Reactions Analysis

Types of Reactions

9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated biphenyl derivatives.

Comparison with Similar Compounds

Properties

CAS No.

328388-12-1

Molecular Formula

C37H26

Molecular Weight

470.6 g/mol

IUPAC Name

9,9-bis(4-phenylphenyl)fluorene

InChI

InChI=1S/C37H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37(32-25-21-30(22-26-32)28-13-5-2-6-14-28)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26H

InChI Key

OOYMVNJYYVQNNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

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